

# Chemical structure and properties of Tenatoprazole sodium salt

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## Compound of Interest

Compound Name: *Tenatoprazole sodium*

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## An In-depth Technical Guide to Tenatoprazole Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of **Tenatoprazole sodium** salt, a long-acting proton pump inhibitor (PPI).

## Chemical Structure and Physicochemical Properties

Tenatoprazole is an imidazopyridine-based proton pump inhibitor.<sup>[1]</sup> The sodium salt form enhances its bioavailability.<sup>[2][3]</sup>

Table 1: Chemical Identifiers of **Tenatoprazole Sodium** Salt

Identifier	Value
IUPAC Name	sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-3-ide[2]
Molecular Formula	C <sub>16</sub> H <sub>17</sub> N <sub>4</sub> NaO <sub>3</sub> S[2]
Molecular Weight	368.39 g/mol [4][5]
CAS Number	335299-59-7[4][5]
Canonical SMILES	<chem>CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)N=C(C=C3)OC.[Na+]</chem> [2]
InChI Key	FEOTUYWTBYAGEV-UHFFFAOYSA-N[2]

Table 2: Physicochemical Properties of Tenatoprazole

Property	Value	Source
pKa	≈ 4.1	[2]
logP	≈ 2.7	[2]
Solubility	Sparingly soluble in neutral aqueous media; readily dissolves in organic solvents like methanol and DMSO.[2][6]	
Stability	Rapidly degrades in acidic conditions (t <sub>1/2</sub> < 3 min at pH 1.2).[2] Extensive degradation also found in neutral and oxidative conditions.[7]	

## Mechanism of Action

Tenatoprazole is a prodrug that, like other PPIs, irreversibly inhibits the gastric H<sup>+</sup>/K<sup>+</sup>-ATPase (proton pump) in parietal cells.[8]

- **Activation:** In the acidic environment of the parietal cell's secretory canaliculus, Tenatoprazole undergoes a proton-catalyzed conversion to its active form, a sulfenamide or sulfenic acid derivative.[\[2\]](#)[\[3\]](#)
- **Covalent Binding:** The active species forms a covalent disulfide bond with cysteine residues on the luminal surface of the H<sup>+</sup>/K<sup>+</sup>-ATPase.[\[2\]](#)[\[6\]](#) Specifically, Tenatoprazole binds to Cys813 and Cys822 in the fifth and sixth transmembrane segments of the enzyme's alpha-subunit.[\[3\]](#)[\[6\]](#)
- **Inhibition of Acid Secretion:** This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[\[8\]](#)

Tenatoprazole has a longer plasma half-life (around 7.7 hours) compared to other PPIs, which contributes to a prolonged duration of acid suppression.[\[2\]](#)[\[8\]](#)

Mechanism of action for Tenatoprazole as a proton pump inhibitor.

## Biological Activity

Tenatoprazole effectively inhibits the H<sup>+</sup>/K<sup>+</sup>-ATPase, with a potency comparable to omeprazole.[\[4\]](#)

Table 3: In Vitro Inhibitory Activity

Target	Assay	IC <sub>50</sub> Value	Source
Hog gastric H <sup>+</sup> /K <sup>+</sup> -ATPase	Enzyme Activity	6.2 μM	<a href="#">[1]</a> <a href="#">[4]</a>
Proton Transport	Proton Flux	3.2 μM	<a href="#">[6]</a> <a href="#">[9]</a>
Mouse Ido2 (in HEK293T cells)	Kynurenine Formation	1.8 μM	<a href="#">[1]</a> <a href="#">[9]</a>
Mouse Ido1 (in HEK293T cells)	Kynurenine Formation	> 100 μM	<a href="#">[9]</a>

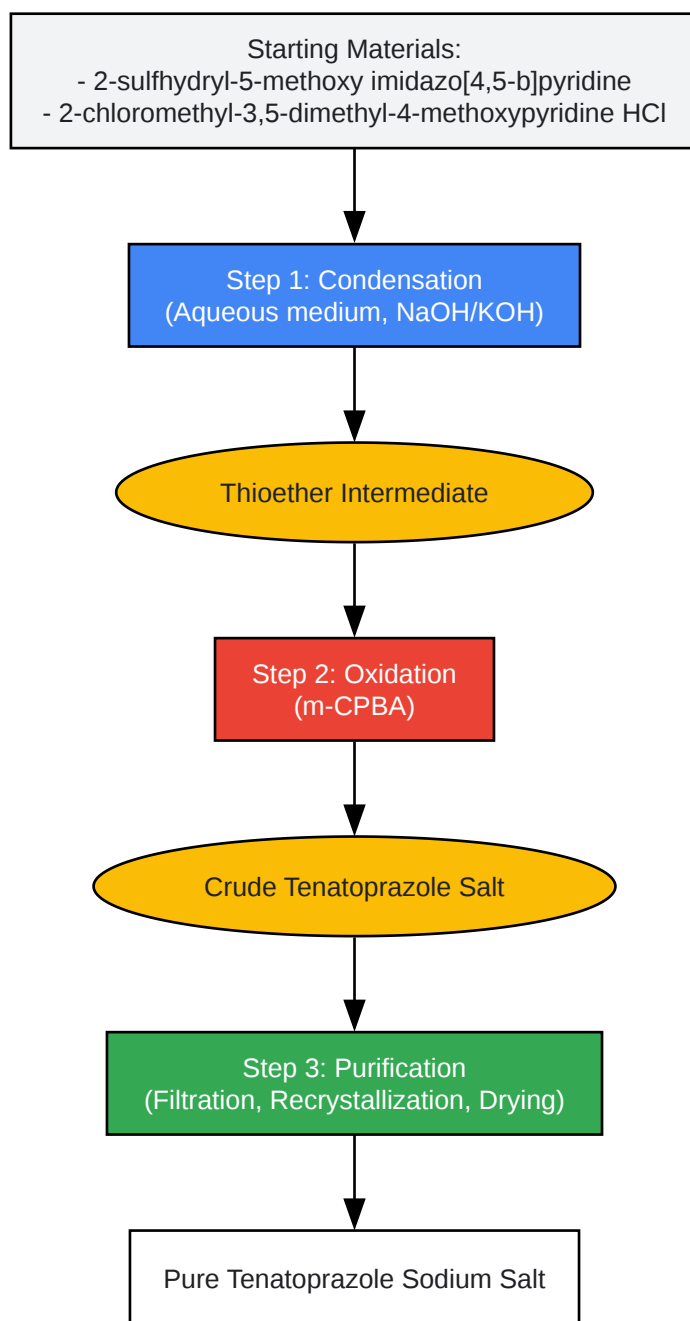
## Experimental Protocols

## Synthesis of Tenatoprazole

The synthesis of Tenatoprazole typically involves a two-step process: condensation followed by oxidation.<sup>[2][10]</sup>

Methodology:

- Condensation Reaction: 2-sulfhydryl-5-methoxy imidazo[4,5-b]pyridine is condensed with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.<sup>[2][10]</sup>
  - Solvent: Aqueous medium or a mix of ethanol and chloroform.<sup>[2]</sup>
  - Base: An inorganic alkali such as sodium hydroxide or potassium hydroxide is used to facilitate the reaction.<sup>[2][10]</sup>
  - Product: This step yields the thioether intermediate, 2-[2-(3,5-dimethyl)-4-methoxy pyridine methyl sulphide-5-methoxy]imidazo[4,5-b] pyridine.<sup>[10]</sup>
- Oxidation: The resulting thioether intermediate is oxidized to form the sulfoxide, Tenatoprazole.
  - Oxidizing Agent: Meta-chloroperoxybenzoic acid (m-CPBA) is commonly used.<sup>[2][10]</sup>
- Purification: The final product, Tenatoprazole salt, is purified through filtration, recrystallization (e.g., using dimethylformamide and ethyl acetate), and drying.<sup>[2][11]</sup>



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General workflow for the synthesis of **Tenatoprazole sodium** salt.

## In Vitro $H^+/K^+$ -ATPase Inhibition Assay

This assay determines the potency ( $IC_{50}$ ) of Tenatoprazole against the proton pump.[4][12]

Methodology:

- **Enzyme Preparation:** Gastric  $H^+/K^+$ -ATPase is isolated from sources like hog gastric microsomes.[12] The enzyme suspension (e.g., 20 mg/mL) is prepared.
- **Acid Activation:** The Tenatoprazole prodrug is pre-incubated in an acidic medium (e.g., pH < 4.0) to facilitate its conversion to the active sulfenamide form.[12]
- **Incubation:** The enzyme suspension is incubated at 37°C in a buffered solution (e.g., 5 mM Pipes/Tris, 2 mM  $MgCl_2$ , 150 mM KCl) containing a fluorescent pH indicator like acridine orange.[4]
- **Inhibition Assay:** Varying concentrations of activated Tenatoprazole are added to the enzyme vesicles.
- **Activity Measurement:** ATP is added to initiate proton pumping, which is measured by the quenching of acridine orange fluorescence (excitation at 490 nm, emission at 530 nm).[4] The rate of inhibition is calculated relative to a control sample without the drug.

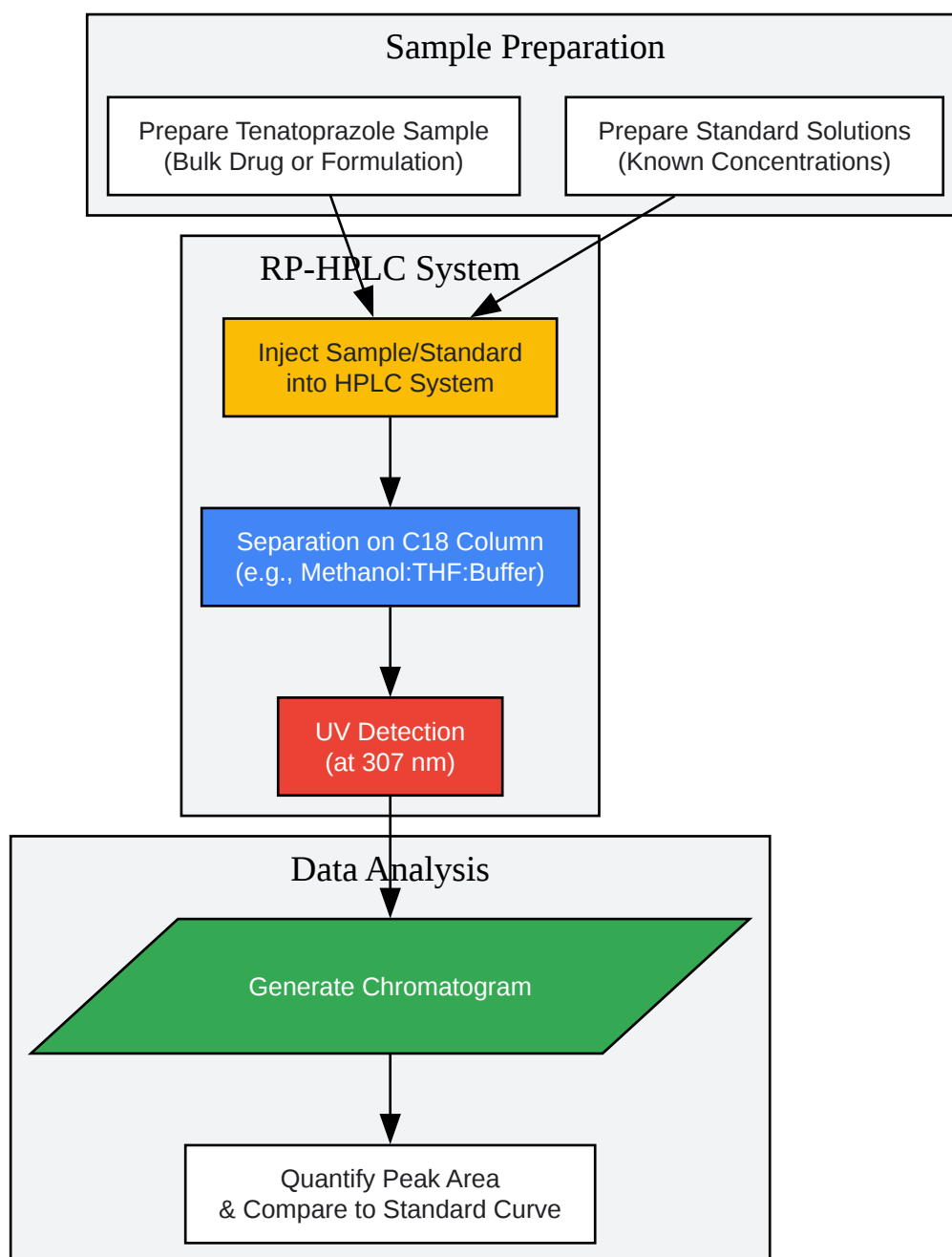
## Analytical Method: RP-HPLC

A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is used for the quantification of Tenatoprazole in bulk drug and formulations.[7][13][14]

### Methodology:

- **Chromatographic Conditions:**
  - **Column:** Kromasil C18 (250 mm × 4.6 mm, 5.0  $\mu$ m particle size) or similar.[7]
  - **Mobile Phase:** A mixture of an organic solvent and buffer, such as methanol:THF:acetate buffer (68:12:20 v/v) with pH adjusted to 6.0.[7] Another example is acetonitrile and 5 mM potassium phosphate buffer (pH 7.3) (25:75, v/v).[14]
  - **Flow Rate:** Typically 1.0 mL/min.[7][13]
  - **Column Temperature:** Maintained at 45°C.[7]
- **Detection:** UV detector set at a wavelength of 307 nm or 302 nm.[7][13][14]

- Quantification: The concentration of Tenatoprazole is determined by comparing the peak area of the sample to a standard curve generated from known concentrations. The method is validated for specificity, linearity, accuracy, and precision.[7]



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Workflow for RP-HPLC analysis of Tenatoprazole.

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